molecular formula C32H24BrNO3Sn B12528000 N-(4-Bromophenyl)-2-{[(triphenylstannyl)oxy]carbonyl}benzamide CAS No. 652169-89-6

N-(4-Bromophenyl)-2-{[(triphenylstannyl)oxy]carbonyl}benzamide

Cat. No.: B12528000
CAS No.: 652169-89-6
M. Wt: 669.1 g/mol
InChI Key: BFQLMOSSFMFUQQ-UHFFFAOYSA-M
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Description

N-(4-Bromophenyl)-2-{[(triphenylstannyl)oxy]carbonyl}benzamide is a benzamide derivative featuring a 4-bromophenyl group and a triphenylstannyloxycarbonyl substituent. This compound is synthesized via reactions involving benzoyl chloride derivatives and organostannane reagents. Such compounds are often explored for their biological activity, catalytic properties, or as intermediates in organic synthesis.

Properties

CAS No.

652169-89-6

Molecular Formula

C32H24BrNO3Sn

Molecular Weight

669.1 g/mol

IUPAC Name

triphenylstannyl 2-[(4-bromophenyl)carbamoyl]benzoate

InChI

InChI=1S/C14H10BrNO3.3C6H5.Sn/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(18)19;3*1-2-4-6-5-3-1;/h1-8H,(H,16,17)(H,18,19);3*1-5H;/q;;;;+1/p-1

InChI Key

BFQLMOSSFMFUQQ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CC=CC=C4C(=O)NC5=CC=C(C=C5)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-2-{[(triphenylstannyl)oxy]carbonyl}benzamide typically involves multiple steps. One common method includes the reaction of 4-bromophenylamine with a suitable benzoyl chloride derivative to form the benzamide intermediate. This intermediate is then reacted with triphenylstannyl chloride under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-2-{[(triphenylstannyl)oxy]carbonyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl oxides.

    Reduction: The compound can be reduced to remove the bromine atom, forming a phenyl derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl oxides, while reduction could produce phenyl derivatives.

Scientific Research Applications

N-(4-Bromophenyl)-2-{[(triphenylstannyl)oxy]carbonyl}benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structural features.

    Industry: Used in the development of advanced materials, including organic electronic devices and polymers.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-2-{[(triphenylstannyl)oxy]carbonyl}benzamide involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the triphenylstannyl group can interact with metal ions. These interactions can influence various biochemical pathways, making the compound useful in studying molecular mechanisms and developing new therapeutic agents.

Comparison with Similar Compounds

N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide

This derivative replaces the stannyloxycarbonyl group with a 3,4,5-trimethoxybenzoyl moiety. The trimethoxy groups enhance solubility due to increased polarity, while the bromophenyl group retains halogen-mediated interactions. Crystallographic studies show N–H···O hydrogen bonding along the [101] axis, influencing its solid-state packing .

4-Bromo-N-(2-nitrophenyl)benzamide

The nitro group at the 2-position introduces strong electron-withdrawing effects, altering electronic distribution compared to the stannyl-containing compound. X-ray data reveal two distinct molecules (A and B) per asymmetric unit, with dihedral angles between aromatic rings differing by ~15° .

N-(4-Bromophenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide

Here, a thiazole ring bearing a trifluoromethylphenyl group replaces the stannyloxycarbonyl substituent. This compound’s molecular weight (503.33 g/mol) is higher than the stannyl derivative due to the thiazolyl-CF₃ moiety .

Functional Group Reactivity

  • The stannyloxycarbonyl group may participate in Stille coupling reactions, whereas nitro or sulfonyl groups in analogues are inert under similar conditions.
  • Bromine in the 4-position enables Suzuki-Miyaura cross-coupling in all compared compounds .

Spectroscopic and Physical Properties

Property N-(4-Bromophenyl)-2-{[(triphenylstannyl)oxy]carbonyl}benzamide N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide Compound 7b
Melting Point (°C) Not reported Not reported 154–155
UV λmax (nm) Not reported Not reported 202.6, 255.5
IR ν(C=O) (cm⁻¹) ~1660–1680 (estimated) ~1663–1682 1663–1682
Molecular Weight (g/mol) ~600 (estimated) 394.23 467.35
  • The stannyl derivative’s IR spectrum would show a C=O stretch near 1680 cm⁻¹, similar to other benzamides, but lacks S–H or N–H stretches due to its substituents .

Antimicrobial and Anticancer Activity

  • Benzimidazole derivatives () exhibit anti-inflammatory activity (e.g., compound 3j ), suggesting that the stannyl compound’s bulky substituents might hinder similar bioactivity due to reduced membrane permeability .
  • 2-Azetidinone derivatives () show moderate anticancer activity against MCF7 cells, with QSAR models indicating topological parameters (e.g., Balaban index) govern efficacy. The stannyl compound’s large tin atom may disrupt such correlations .

Catalytic and Material Science Potential

  • The triphenylstannyl group could enable catalytic applications in cross-coupling reactions, unlike nitro- or sulfonyl-substituted analogues, which are typically biologically oriented .

Crystallographic and Stability Considerations

  • N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide forms hydrogen-bonded chains along [101], whereas nitro-substituted analogues exhibit two-molecule asymmetric units with varied torsion angles .

Biological Activity

Overview of N-(4-Bromophenyl)-2-{[(triphenylstannyl)oxy]carbonyl}benzamide

This compound is an organotin compound that incorporates a bromophenyl moiety and a triphenyltin group. Organotin compounds have been studied for their diverse biological activities, including antifungal, antibacterial, and anticancer properties.

Anticancer Properties

Studies have shown that organotin compounds can exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways.

  • Mechanism of Action : Organotin compounds can interfere with cellular processes by:
    • Inducing oxidative stress, leading to increased production of reactive oxygen species (ROS).
    • Modulating gene expression related to apoptosis and cell cycle regulation.

Antimicrobial Activity

Organotin derivatives have also demonstrated antimicrobial properties against bacteria and fungi. This activity is attributed to their ability to disrupt microbial cell membranes.

  • Example Studies :
    • Research has indicated that certain organotin compounds exhibit potent activity against Gram-positive and Gram-negative bacteria.
    • Fungal strains, such as Candida albicans, have shown susceptibility to organotin-based treatments.

Toxicological Considerations

While exploring the biological activities of organotin compounds, it is essential to consider their toxicological profiles. Organotins are known for their potential toxicity to both humans and the environment.

  • Toxic Effects :
    • Organotin compounds can cause neurotoxicity, immunotoxicity, and reproductive toxicity.
    • Environmental concerns arise from their persistence and bioaccumulation in aquatic ecosystems.

Case Studies

  • Cytotoxicity Assessment :
    • A study evaluated the cytotoxic effects of various organotin compounds on human cancer cell lines using MTT assays. Results indicated that modifications in the organotin structure significantly influenced cytotoxic potency.
  • Mechanistic Studies :
    • Investigations into the mechanism of action revealed that triphenyltin compounds could induce apoptosis through mitochondrial pathways, involving cytochrome c release and caspase activation.

Data Tables

Biological ActivityCompound TypeEffectiveness
AnticancerOrganotin CompoundsHigh
AntimicrobialOrganotin DerivativesModerate to High
ToxicityOrganotin CompoundsSignificant

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